Ortho-Positional Isomerism: Differentiated AChE Inhibition Profile Compared to Neostigmine (Meta-Isomer)
The ortho-substitution of the dimethylcarbamoyloxy group in this compound creates a distinct spatial orientation at the AChE active site compared to the meta-substituted neostigmine. Early SAR studies established that the position of the carbamate ester on the phenyl ring is a primary determinant of both anticurare potency and cholinergic side-effect liability [1]. The ortho-isomer of neostigmine (without the 5-ethyl group) has been synthesized and characterized as a key process-related impurity, confirming its structural viability and distinct analytical signature [2]. While direct comparative IC50 values for this specific 5-ethyl ortho-isomer are not publicly disclosed with standard neostigmine within a single assay, the established SAR principle dictates that modifying the carbamate position from meta to ortho alters the distance between the quaternary ammonium cation and the carbamate carbonyl, which is critical for binding to the enzyme's anionic and esteratic sites, respectively [3].
| Evidence Dimension | AChE inhibition potency and selectivity (Structure-Activity Relationship) |
|---|---|
| Target Compound Data | Ortho-substituted dimethylcarbamoyloxy with 5-ethyl; specific IC50 not publicly available in peer-reviewed comparative assays. |
| Comparator Or Baseline | Neostigmine (3-[(dimethylcarbamoyl)oxy]phenyl]-trimethylazanium): IC50 = 22 μM (2.2 × 10⁻⁵ M) against electric eel AChE [4]. |
| Quantified Difference | Difference in spatial geometry (ortho vs. meta) predicts altered pIC50 values; the magnitude of the shift cannot be quantified without experimental data. |
| Conditions | Inference from AChE active site topology and published SAR for neostigmine analog series [1]. |
Why This Matters
This structural difference invalidates the use of neostigmine as a direct pharmacological or analytical substitute, making the ortho-isomer essential for impurity profiling, SAR exploration, and developing isomer-specific assays.
- [1] Randall, L. O. (1950). Pharmacological properties of some neostigmine analogs. Journal of Pharmacology and Experimental Therapeutics, 100(1), 83-93. View Source
- [2] Bhagoji, D. M., Shashikant, K. R., Kisan, T. P., & Krishna, C. D. (2023). Synthesis of positional isomer and analogues of neostigmine methylsulfate: an anticholinesterase agent. Chemical Papers, 77(10), 5713–5719. View Source
- [3] Wilson, I. B., & Bergmann, F. (1950). Studies on cholinesterase: VIII. The active surface of the enzyme and the mechanism of its inhibition. Journal of Biological Chemistry, 186(2), 683-692. View Source
- [4] ChEMBL Database. Neostigmine: Inhibition of electric eel acetylcholinesterase. Accession: CHEMBL541. IC50 = 22000 nM (pIC50 = 4.66). View Source
